![molecular formula C9H13NO2S B570802 N-[(1R)-1-phenylethyl]methanesulfonamide CAS No. 316363-65-2](/img/structure/B570802.png)

N-[(1R)-1-phenylethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

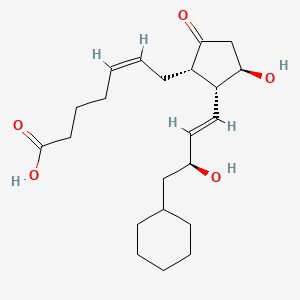

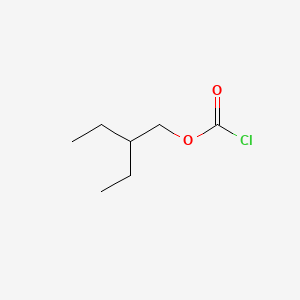

“N-[(1R)-1-Phenylethyl]methanesulfonamide” is a reactant used in the extremely efficient synthesis of N-acyl sulfunamides . It has a molecular formula of C9H13NO2S and a molecular weight of 199.27 .

Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-Phenylethyl]methanesulfonamide” consists of a methanesulfonamide group attached to a phenylethyl group . The InChI key is SHEXGLJFVVRUCZ-MRVPVSSYSA-N .Physical And Chemical Properties Analysis

“N-[(1R)-1-Phenylethyl]methanesulfonamide” has a boiling point of 316.2±35.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Scientific Research Applications

Synthetic Organic Chemistry

One relevant area of research involves synthetic organic chemistry based on the N-Ar axis. Kondo and Murakami (2001) discuss the development of chemoselective N-acylation reagents and the exploration of chiral axes due to acyclic imide-Ar bonds. They highlight the creation of optically active N-acyl-N-(2-t-butylphenyl) acetamides, demonstrating the potential for creating chiral molecules through N-Ar axis manipulation, which may be relevant to understanding the synthetic applications of "N-[(1R)-1-phenylethyl]methanesulfonamide" (Kondo & Murakami, 2001).

Methane Activation and Conversion

The activation and conversion of methane are critical processes in organic chemistry and material science, providing a context for studying the reactivity of related compounds. For instance, research on methane activation on Ni and Ru model catalysts by Choudhary and Goodman (2000) reviews the mechanisms of C-H bond activation and the formation of intermediates during methane reactions, which could offer insights into the chemical behavior and potential applications of "N-[(1R)-1-phenylethyl]methanesulfonamide" in catalysis or as a precursor in organic synthesis (Choudhary & Goodman, 2000).

Methane Oxidation and Environmental Implications

The study of methane's interaction with other compounds and its oxidation processes is essential for environmental science and could inform the environmental impact and safety considerations of "N-[(1R)-1-phenylethyl]methanesulfonamide." For example, Zhao et al. (2021) review how biochar amendment affects soil methane oxidation, focusing on methanotrophs and the alteration of soil characteristics. This research could provide a broader understanding of how "N-[(1R)-1-phenylethyl]methanesulfonamide" might interact with environmental processes or be utilized in environmental remediation efforts (Zhao et al., 2021).

properties

IUPAC Name |

N-[(1R)-1-phenylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8(10-13(2,11)12)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEXGLJFVVRUCZ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;methane;1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);chloride](/img/structure/B570740.png)